Probe of structural dynamics and charge transfer in DNA.
Related Compounds
2-Aminopurine
Compound Description: 2-Aminopurine is a fluorescent isomer of adenine, with the amino group at position 2 instead of 6. It exhibits fluorescence properties distinct from adenine and other natural bases, making it a useful probe in studying nucleic acid structure and function. [, ]
Relevance: 2-Aminopurine is the base component of 2-aminopurine riboside. The riboside form (2-aminopurine riboside) includes a ribose sugar moiety attached to the N9 position, which significantly affects its biochemical properties and interactions with enzymes. [] Despite the structural similarity, 2-aminopurine riboside exhibits different fluorescence decay characteristics compared to 2-aminopurine due to the absence of 9H/7H tautomerism in the riboside form. []
Guanosine 5'-Monophosphate (pG)
Compound Description: Guanosine 5'-monophosphate (pG) is a naturally occurring nucleotide involved in various cellular processes, including RNA synthesis and cell signaling. It acts as a substrate for certain ribozymes, like the Tetrahymena ribozyme, which catalyzes the cleavage of oligonucleotides. []
Inosine
Compound Description: Inosine is a naturally occurring nucleoside, structurally similar to guanosine but lacking the 2-amino group on the purine ring. It acts as a competitive inhibitor for the Tetrahymena ribozyme, competing with guanosine for the binding site. []
Relevance: Inosine shares structural similarities with 2-aminopurine riboside, particularly in the ribose moiety and the absence of a 2-amino group on the purine ring. Both compounds exhibit reduced hydrogen bonding capabilities compared to guanosine and exhibit weaker binding to the Tetrahymena ribozyme. [] Comparing the binding characteristics of inosine, 2-aminopurine riboside, and guanosine to the ribozyme provides valuable insights into the role of specific hydrogen bonding interactions in substrate recognition and binding affinity. []
2'-Amino-2'-deoxyguanosine 5'-Diphosphate
Compound Description: 2'-Amino-2'-deoxyguanosine 5'-Diphosphate is a synthetic derivative of guanosine diphosphate (GDP) with an amino group replacing the hydroxyl group at the 2' position of the ribose ring. This modification introduces a reactive site for attaching fluorophores, allowing the creation of fluorescent GDP analogs for studying guanosine nucleotide-binding proteins. []
Relevance: The fluorescamine derivative of 2'-amino-2'-deoxyguanosine 5'-diphosphate is a valuable tool for studying proteins like Elongation Factor Tu (EF-Tu) that bind GDP. While not structurally identical to 2-aminopurine riboside, both compounds exemplify the use of modified nucleosides as probes to investigate biological processes involving nucleic acid interactions. [] The ability to introduce fluorescent labels through modifications at specific positions on the ribose moiety, as seen in 2'-amino-2'-deoxyguanosine 5'-diphosphate, highlights the versatility of these approaches for developing research tools. []
Adenosine
Compound Description: Adenosine is a purine nucleoside and a fundamental building block of RNA and various other biomolecules like ATP and NAD. [, ]
Formycin
Compound Description: Formycin is a fluorescent nucleoside analog of adenosine with a C-C glycosidic bond instead of the typical C-N bond. This structural difference influences its fluorescence properties and biochemical behavior. []
2,6-Diaminopurine Riboside
Compound Description: 2,6-Diaminopurine riboside is a fluorescent adenosine analog with amino groups at positions 2 and 6 of the purine ring. Like 2-aminopurine riboside, it acts as a fluorescent probe in biochemical research. []
Relevance: Both 2,6-diaminopurine riboside and 2-aminopurine riboside are fluorescent adenosine analogs used to investigate nucleic acid interactions and enzyme activity. [] Their similar structures, with variations in the position and number of amino groups on the purine ring, provide insights into the structural requirements for interactions with biomolecules. []
7-Deazapurine Riboside (7-Deazanebularin)
Compound Description: 7-Deazapurine riboside (7-deazanebularin) is a fluorescent adenosine analog with a nitrogen atom replaced by a carbon atom in the purine ring. []
Relevance: Both 7-deazapurine riboside and 2-aminopurine riboside act as fluorescent probes in studying nucleic acid interactions, especially with enzymes. [] Their distinct fluorescence properties and structural differences allow researchers to probe the impact of specific structural features on enzyme binding and activity. []
Source and Classification
2-Aminopurine riboside can be derived from naturally occurring purines, specifically adenine, through various synthetic pathways. It falls under the classification of nucleosides, which are compounds consisting of a nitrogenous base bonded to a sugar molecule. In this case, the nitrogenous base is 2-aminopurine, and the sugar is ribose.
Synthesis Analysis
The synthesis of 2-aminopurine riboside involves several methods, primarily focusing on protecting groups to facilitate reactions without unwanted side reactions. A common synthetic route begins with 6-chloro-2-aminopurine riboside, which undergoes hydrogenation using catalysts like palladium on carbon and ammonium formate. This step reduces the chlorine atom while maintaining the integrity of the amino group.
Key steps in the synthesis include:
Reduction: The starting material is reduced using Pearlman’s catalyst to yield 2-aminopurine riboside.
Protection: The amino group is protected using N,N-di-n-butylformamide dimethyl acetal, allowing for selective reactions at other functional groups.
Silylation: The hydroxyl groups at the 5′ and 3′ positions are protected using di-tert-butyldimethylsilyl bis(trifluoromethanesulfonate) followed by tert-butyldimethylsilyl chloride for the 2′ hydroxyl group.
Deprotection: Selective removal of protective groups is achieved using hydrofluoric acid in pyridine to yield the final product suitable for further applications in RNA synthesis.
Molecular Structure Analysis
The molecular formula for 2-aminopurine riboside is C10H13N5O5, with a molecular weight of approximately 267.24 g/mol. The structure consists of a purine ring system with an amino group at the 2-position and a ribose sugar attached at the 9-position.
Key Structural Features:
Purine Base: The fused imidazole and pyrimidine rings contribute to its aromatic properties.
Amino Group: The presence of an amino group enhances its hydrogen-bonding capabilities, influencing its interactions in nucleic acid structures.
Ribose Sugar: The ribose component allows for incorporation into RNA molecules, making it relevant in studies involving RNA structure and function.
Chemical Reactions Analysis
2-Aminopurine riboside participates in various chemical reactions typical of nucleosides:
Glycosidic Bond Hydrolysis: Under acidic conditions, it can undergo hydrolysis leading to the release of free base (2-aminopurine) through cleavage of the glycosidic bond.
Phosphorylation: It can be phosphorylated to form 2-aminopurine riboside-5'-triphosphate, which is crucial for its role in RNA synthesis.
Coupling Reactions: The phosphoramidite derivative of 2-aminopurine riboside can be used in solid-phase synthesis of oligonucleotides, allowing for high-efficiency coupling during automated synthesis processes.
Mechanism of Action
The mechanism by which 2-aminopurine riboside functions primarily revolves around its incorporation into RNA molecules where it acts as a fluorescent probe. Upon excitation, it emits fluorescence, which can be used to study RNA structure and dynamics.
Key Mechanistic Insights:
Fluorescence Properties: The compound exhibits strong fluorescence upon excitation at specific wavelengths (e.g., λ exc 305 nm), making it useful for real-time monitoring of RNA interactions.
Base Pairing: In RNA structures, it can pair with thymidine or uridine, allowing researchers to investigate base-pairing dynamics and stability within nucleic acid structures.
Physical and Chemical Properties Analysis
The physical properties of 2-aminopurine riboside include:
Appearance: Typically appears as a colorless to slightly yellow solution.
Solubility: Soluble in water, with concentrations typically around 100 mM for laboratory use.
pH Stability: Generally stable at pH values around 7.5 ±0.5.
Chemical properties include:
Spectroscopic Characteristics: Absorption maximum at λ max 243 nm with an extinction coefficient (ε) of approximately 8.0 L mmol−1 cm−1.
Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels which can lead to hydrolysis.
Applications
The applications of 2-aminopurine riboside are diverse and significant in scientific research:
Fluorescent Probes: Widely used as a fluorescent marker in studies involving RNA folding and dynamics due to its unique fluorescence properties.
Nucleic Acid Synthesis: Serves as a building block in solid-phase synthesis of oligonucleotides, facilitating studies on gene expression and regulation.
Biophysical Studies: Utilized in experiments designed to investigate molecular interactions within nucleic acids, enhancing our understanding of biochemical pathways.
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